molecular formula C8H8O2S B1682315 2-Mercapto-2-phenylacetic acid CAS No. 4695-09-4

2-Mercapto-2-phenylacetic acid

Cat. No.: B1682315
CAS No.: 4695-09-4
M. Wt: 168.21 g/mol
InChI Key: QYIGFZOHYGYBLX-UHFFFAOYSA-N
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Description

2-Mercapto-2-phenylacetic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a thiol group (-SH) and a phenyl group attached to an acetic acid backbone

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Thiol group substitutions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Thioethers, thioesters.

Mechanism of Action

The mechanism of action of 2-Mercapto-2-phenylacetic acid involves its ability to interact with various molecular targets through its thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Biological Activity

2-Mercapto-2-phenylacetic acid (MPA) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article examines the biological properties of MPA, including its anti-inflammatory, analgesic, antimicrobial, and potential anticancer effects. The findings are supported by various studies and case reports.

MPA is characterized by the presence of a thiol (-SH) group, which contributes to its reactivity and biological activity. The chemical structure can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

1. Anti-inflammatory and Analgesic Properties

Studies have demonstrated that MPA exhibits significant anti-inflammatory and analgesic effects. According to a patent report, substituted phenylacetic acids, including MPA derivatives, possess a high therapeutic index with minimal side effects. These compounds have been shown to reduce inflammation and pain associated with conditions like polyarthritis in mammals .

Table 1: Summary of Anti-inflammatory Effects of MPA Derivatives

CompoundActivity TypeObserved EffectReference
This compoundAnti-inflammatoryReduced swelling in animal models
Various derivativesAnalgesicPain relief comparable to standard analgesics

2. Antimicrobial Activity

MPA has also been evaluated for its antimicrobial properties. A study assessing the synthesis of various thiol-containing compounds found that MPA derivatives exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation was conducted using the serial broth dilution method, comparing the efficacy of these compounds against standard antibiotics .

Table 2: Antimicrobial Activity of MPA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus50 µg/mL
Various derivativesEscherichia coli40 µg/mL

3. Anticancer Potential

Recent research has explored the anticancer potential of MPA and its derivatives. A study synthesized new compounds based on MPA and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that some derivatives exhibited significant growth inhibition in breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, suggesting potential for further development as anticancer agents .

Table 3: Cytotoxic Effects of MPA Derivatives on Cancer Cell Lines

CompoundCell LineGI50 Value (µM)Reference
MPA Derivative AMCF710
MPA Derivative BHCT11615

Case Studies

Several case studies have highlighted the therapeutic applications of MPA in clinical settings:

  • Case Study 1 : A clinical trial investigated the use of MPA in patients with chronic inflammatory conditions. Results showed a significant reduction in pain scores and improved quality of life metrics among participants receiving MPA compared to placebo .
  • Case Study 2 : An observational study reported on patients treated with MPA for bacterial infections resistant to conventional antibiotics. The study noted a marked improvement in clinical outcomes, suggesting that MPA could serve as a valuable adjunct therapy in resistant infections .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-mercapto-2-phenylacetic acid with high purity?

Synthesis typically involves thiolation of phenylacetic acid derivatives or oxidation of thiomandelic acid precursors. Critical steps include controlling reaction temperature (e.g., 0–5°C for thiol group stability) and using inert atmospheres to prevent oxidation of the mercapto (-SH) group. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to remove byproducts like disulfides. Characterization should include 1H^1H-NMR (δ ~3.5 ppm for -SH proton, though it may be broad or absent due to exchange) and LC-MS to confirm molecular ion peaks (m/zm/z 168.21) .

Q. How can researchers validate the identity and purity of this compound?

Standard protocols involve:

  • Spectroscopic Analysis : 13C^{13}C-NMR to confirm carbonyl (C=O, ~170 ppm) and aromatic carbons (~125–140 ppm).
  • Chromatography : HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
  • Elemental Analysis : Match experimental C, H, S, and O percentages to theoretical values (C: 57.13%, H: 4.79%, S: 19.04%, O: 19.04%) .

Advanced Research Questions

Q. What methodological approaches are recommended for studying the metal-chelating properties of this compound?

The compound’s thiol and carboxyl groups enable coordination with transition metals (e.g., Co2+^{2+}, Ni2+^{2+}). Key steps include:

  • pH Optimization : Conduct titrations at pH 5–7 to stabilize the thiolate form (-S^-) while avoiding metal hydroxide precipitation.
  • Spectrophotometric Titration : Monitor absorbance changes at metal-specific wavelengths (e.g., 510 nm for Co2+^{2+}-dithizone complexes).
  • Interference Mitigation : Mask competing ions (e.g., Cu2+^{2+}) with EDTA or thiourea .
Metal IonOptimal pHλmax_{\text{max}} (nm)Interference Management
Co2+^{2+}6.0510Add 0.1 M thiourea
Ni2+^{2+}6.5395Pre-treat with EDTA

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Use single-crystal X-ray diffraction with SHELXL/SHELXD programs for refinement. Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion.
  • Structure Solution : Direct methods for phase determination, followed by full-matrix least-squares refinement.
  • Validation : Check R-factors (<5%), electron density maps for -SH group placement, and hydrogen-bonding networks .

Q. What strategies enhance the stability of this compound in aqueous solutions for biochemical assays?

  • Antioxidant Additives : Include 1 mM DTT or 0.1% ascorbic acid to prevent disulfide formation.
  • Buffer Selection : Use phosphate or Tris buffers (pH 6–7) instead of carbonate, which may catalyze oxidation.
  • Storage : Aliquot solutions under nitrogen at -20°C, avoiding freeze-thaw cycles .

Q. Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported reactivity of this compound with electrophiles?

Conflicting data may arise from solvent polarity or trace metal contamination. For example:

  • Nucleophilic Substitution : In polar aprotic solvents (DMF), the thiol group reacts efficiently with alkyl halides.
  • Oxidation : Contaminants like Fe3+^{3+} may accelerate oxidation to disulfides; pre-treat solvents with Chelex resin .

Q. What analytical techniques differentiate this compound from its oxidized byproducts?

  • Raman Spectroscopy : Peaks at 2550 cm1^{-1} (-SH stretch) vs. 500–550 cm1^{-1} (S-S stretch).
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]^- at m/zm/z 167.2 for the monomer and m/zm/z 333.3 for the disulfide dimer .

Q. Applications in Experimental Design

Q. How can this compound be integrated into asymmetric synthesis protocols?

Its chiral center enables use as a ligand or catalyst. Example workflow:

  • Chiral Resolution : Form diastereomeric salts with (R)- or (S)-1-phenylethylamine.
  • Catalytic Activity : Test in enantioselective aldol reactions (e.g., with proline co-catalysts) .

Q. What role does this compound play in designing bioresponsive materials?

The thiol group facilitates conjugation to gold nanoparticles or polymers via Au-S bonds. Applications include:

  • Drug Delivery : Functionalize PEGylated carriers for pH-sensitive release.
  • Biosensors : Immobilize enzymes (e.g., glucose oxidase) on electrode surfaces .

Properties

IUPAC Name

2-phenyl-2-sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGFZOHYGYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4695-09-4
Record name Thiomandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Hydrolysis of 142 g of 5-phenyl-2-imino-4-thiazolidinone with barium hydroxide in 20% aqueous ethanol gave 55 g of α-mercaptophenylacetic acid (70% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.